molecular formula C13H17N3O2S B2963584 N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide CAS No. 2094203-85-5

N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide

Cat. No. B2963584
CAS RN: 2094203-85-5
M. Wt: 279.36
InChI Key: RRAGYZSIXBYJGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . In this case, the thiazole ring contains sulfur and nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole derivatives are often synthesized through condensation reactions . These reactions typically involve the reaction of an alpha-haloketone with a thioamide .


Molecular Structure Analysis

The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and investigating their potential uses in medicine and other fields.

properties

IUPAC Name

N-[3-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-11(18)16-6-5-13(8-16,15-10(3)17)12-14-9(2)7-19-12/h4,7H,1,5-6,8H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGYZSIXBYJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCN(C2)C(=O)C=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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